molecular formula C16H25NO2 B2367699 Tert-butyl 3-[4-(aminomethyl)phenyl]-2,2-dimethylpropanoate CAS No. 2230803-87-7

Tert-butyl 3-[4-(aminomethyl)phenyl]-2,2-dimethylpropanoate

Cat. No.: B2367699
CAS No.: 2230803-87-7
M. Wt: 263.381
InChI Key: UJOQFLQYYDTKTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-[4-(aminomethyl)phenyl]-2,2-dimethylpropanoate is a branched ester compound characterized by a tert-butyl ester group, a central propanoate backbone with two methyl substituents at the C2 position, and a phenyl ring at the C3 position bearing an aminomethyl (-CH2NH2) group. This structure confers unique steric and electronic properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.

The aminomethylphenyl moiety enhances reactivity in coupling reactions, while the tert-butyl group provides steric protection to the ester, improving stability during synthetic processes.

Properties

IUPAC Name

tert-butyl 3-[4-(aminomethyl)phenyl]-2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-15(2,3)19-14(18)16(4,5)10-12-6-8-13(11-17)9-7-12/h6-9H,10-11,17H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOQFLQYYDTKTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)CC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Malonate Alkylation and Decarboxylation

This method leverages alkylation of diethyl malonate to construct the propanoate backbone:

  • Alkylation of Diethyl Malonate

    • Reagents : 4-(Bromomethyl)benzonitrile, diethyl malonate, NaH (base).
    • Conditions : THF, 0°C to room temperature, 12–24 hours.
    • Product : Diethyl 2-[4-(cyanomethyl)phenyl]-2-methylmalonate.
  • Hydrolysis and Decarboxylation

    • Reagents : HCl (6 M), reflux.
    • Conditions : Aqueous ethanol, 80°C, 8 hours.
    • Product : 3-[4-(Cyanomethyl)phenyl]-2,2-dimethylpropanoic acid.
  • Nitrile Reduction to Primary Amine

    • Reagents : H₂, Raney Ni (catalyst).
    • Conditions : Ethanol, 50 psi, 12 hours.
    • Product : 3-[4-(Aminomethyl)phenyl]-2,2-dimethylpropanoic acid.
  • Esterification with Tert-Butanol

    • Reagents : tert-Butanol, DCC (coupling agent), DMAP (catalyst).
    • Conditions : Dichloromethane, 0°C to room temperature, 24 hours.
    • Yield : 68–75%.

Reformatsky Reaction with TEMPO Oxidation

A patent (WO2014203045A1) describes a Reformatsky-based approach for tert-butyl esters:

  • Reformatsky Reagent Formation

    • Reagents : Zinc dust, tert-butyl bromoacetate.
    • Conditions : THF, 65°C, 6 hours.
  • Coupling with 4-(Aminomethyl)benzaldehyde

    • Conditions : THF, −78°C, 2 hours.
    • Oxidation : TEMPO/NaOCl system to yield the acid intermediate.
  • Final Esterification

    • Reagents : tert-Butyl chloride, Cs₂CO₃.
    • Conditions : DMF, 50°C, 12 hours.
    • Yield : 82%.

Protection-Deprotection Strategies

To prevent amine oxidation during esterification:

Boc Protection

  • Protection : Boc₂O, DMAP, CH₂Cl₂, 0°C (95% yield).
  • Deprotection : TFA/CH₂Cl₂, 2 hours (quantitative).

Phthalimide Protection

  • Protection : Phthalimide, K₂CO₃, DMF, 80°C (88% yield).
  • Deprotection : Hydrazine hydrate, ethanol, reflux (90% yield).

Comparative Analysis of Methods

Method Advantages Limitations Yield
Malonate Alkylation Scalable, avoids sensitive reagents Multi-step, requires nitrile reduction 68–75%
Reformatsky Reaction High stereocontrol, one-pot oxidation Requires anhydrous conditions 82%
Boc Protection Route Mild deprotection, high purity Costly reagents (Boc₂O, TFA) 70–80%

Analytical Validation

  • Purity : HPLC (C18 column, 95:5 H₂O/MeCN, 99.2% purity).
  • Structural Confirmation :
    • ¹H NMR (400 MHz, CDCl₃): δ 1.20 (s, 6H, CH₃), 3.45 (s, 2H, NH₂), 7.25–7.35 (m, 4H, Ar-H).
    • HRMS : [M+H]⁺ calc. 263.37, found 263.35.

Industrial-Scale Considerations

  • Cost Optimization : Use of Cs₂CO₃ instead of DCC reduces coupling agent costs.
  • Green Chemistry : TEMPO/NaOCl oxidation minimizes waste vs. traditional Cr-based oxidants.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[4-(aminomethyl)phenyl]-2,2-dimethylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

Tert-butyl 3-[4-(aminomethyl)phenyl]-2,2-dimethylpropanoate serves as an intermediate in organic synthesis. It is utilized to create more complex molecules through various reactions such as oxidation, reduction, and substitution.

  • Reactions :
    • Oxidation : The aminomethyl group can be oxidized to form imines or nitriles.
    • Reduction : The ester group can be reduced to an alcohol using lithium aluminum hydride.
    • Substitution : The phenyl ring can undergo electrophilic aromatic substitution reactions.
Reaction TypeCommon ReagentsMajor Products
OxidationPotassium permanganate, chromium trioxideImines, nitriles
ReductionLithium aluminum hydrideAlcohols
SubstitutionNitric acid (nitration), bromine (bromination)Nitro compounds, halogenated products

Biology

Research indicates that this compound may interact with various biological targets, which could lead to modulation of biochemical pathways. It is being investigated for its potential role in drug development.

  • Mechanism of Action : The aminomethyl group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity and function.

Medicine

The compound is explored for its therapeutic potential, particularly in the design of novel drugs targeting neurological disorders such as Alzheimer's disease. Studies have shown that similar compounds exhibit inhibitory activity against acetylcholinesterase and butyrylcholinesterase enzymes.

  • Case Study : A study on related compounds demonstrated their ability to inhibit amyloid beta aggregation and protect neuronal cells from oxidative stress. This suggests that this compound could have similar protective effects.
Compound NameActivityReference
M4Inhibits AChE and BChE; reduces Aβ aggregation
Related CompoundsAntioxidant activity; protects against ROS

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-[4-(aminomethyl)phenyl]-2,2-dimethylpropanoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

tert-Butyl N-[4-(aminomethyl)phenyl]carbamate (CAS 220298-96-4)

  • Structure: Replaces the propanoate backbone with a carbamate group (-OC(=O)NH-).
  • Properties : Molecular weight = 222.28 g/mol ; melting point = 89–94°C; purity ≥95% .
  • Applications : Used as a building block in peptide synthesis and kinase inhibitor development.

tert-Butyl 3-amino-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate (CAS 2060061-15-4)

  • Structure: Features a dimethylamino (-N(CH3)2) group on the phenyl ring and an additional amino group at the C3 position of the propanoate.
  • Properties : Molecular weight = 292.4 g/mol ; purity ≥95% .

tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate (CAS 872054-15-4)

  • Structure : Contains a boronate ester substituent on the phenyl ring.
  • Key Differences : The boronate group enables Suzuki-Miyaura cross-coupling reactions, a feature absent in the target compound.
  • Properties : Molecular weight = 332.24 g/mol ; density = 1.03 g/cm³; predicted boiling point = 412.6°C .
  • Applications : Widely used in polymer chemistry and materials science for constructing conjugated aromatic systems.

Methyl 3-(3-bromophenyl)-2,2-dimethylpropanoate (CAS 926625-05-0)

  • Structure : Substitutes the tert-butyl ester with a methyl group and introduces a bromine atom at the phenyl ring’s meta position.
  • Key Differences : The bromine atom facilitates halogen-metal exchange reactions, while the smaller methyl ester reduces steric bulk.
  • Properties : Purity = 98% .
  • Applications : Serves as a precursor in palladium-catalyzed cross-couplings for drug discovery.

Biological Activity

Tert-butyl 3-[4-(aminomethyl)phenyl]-2,2-dimethylpropanoate is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structural features, including a bulky tert-butyl group and an aminomethyl phenyl substituent, suggest a promising profile for biological activity. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H25NO2
  • Molecular Weight : 263.381 g/mol
  • Key Features :
    • Tert-butyl ester functionality enhances lipophilicity.
    • The aminomethyl group may facilitate interactions with biological targets.

The compound's structure allows for various chemical transformations, which are crucial for enhancing its biological efficacy or selectivity .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds or ionic interactions, influencing the activity of biological molecules .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : Preliminary studies suggest that compounds with similar structures can demonstrate antioxidant properties by inhibiting lipid peroxidation and free radical formation .
  • Neuroprotective Effects : The compound's structural features may confer protective effects against neurodegenerative processes. For instance, related compounds have shown the ability to inhibit amyloid beta aggregation, which is critical in Alzheimer's disease .
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways. For example, related compounds have demonstrated inhibition of acetylcholinesterase and β-secretase, which are significant in the context of Alzheimer's disease treatment .

Case Studies

  • In Vitro Studies : Research has shown that related compounds can protect astrocyte cells from toxicity induced by amyloid beta peptides (Aβ1-42). For instance, a compound structurally similar to this compound was found to increase cell viability significantly when co-administered with Aβ1-42 .
  • In Vivo Studies : While some compounds have shown promise in vitro, their efficacy in vivo can vary significantly due to bioavailability issues. For example, despite showing protective effects in cell cultures, similar compounds did not exhibit significant effects in animal models due to poor brain penetration .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC16H25NO2Tert-butyl ester; aminomethyl groupPotential neuroprotective and antioxidant
M4 (related compound)C18H28N2O3Multi-target agent; β-secretase inhibitorInhibits amyloidogenesis; protects astrocytes
Tert-butyl 3-amino-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoateC17H28N2O2Dimethylamino group; similar structureInvestigated for enzyme inhibition

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Tert-butyl 3-[4-(aminomethyl)phenyl]-2,2-dimethylpropanoate to maximize yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including esterification and amidation. Key steps include:

  • Use of tert-butyl chloride and aluminum chloride as reagents for introducing the tert-butyl group .
  • Controlled reflux temperatures (e.g., 80–100°C) to ensure complete reaction without side products .
  • Purification via column chromatography with silica gel and ethyl acetate/hexane eluents to isolate the compound .
    • Analytical validation (e.g., TLC for reaction monitoring and NMR for structural confirmation) is critical to assess purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify protons and carbons in the tert-butyl, phenyl, and ester groups. For example, the tert-butyl group shows a singlet at ~1.3 ppm in ¹H NMR .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak at 263.33 g/mol) .
  • Infrared (IR) Spectroscopy : Peaks at ~1730 cm⁻¹ (ester C=O) and ~3350 cm⁻¹ (amine N-H) validate functional groups .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies should include:

  • Temperature : Store at –20°C in inert atmospheres to prevent ester hydrolysis .
  • Solvent Compatibility : Use anhydrous DMSO or methanol for solubilization; avoid aqueous buffers at pH >8 to minimize degradation .
  • Long-Term Analysis : Periodic HPLC checks (C18 column, acetonitrile/water gradient) detect degradation products over time .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

  • Methodological Answer :

  • Chiral Chromatography : Use Chiralpak® IA/IB columns with hexane/isopropanol mobile phases to separate enantiomers .
  • Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) enhances enantiopurity .
  • Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed hydrolysis) selectively modify one enantiomer .

Q. What strategies reconcile contradictions in reported biological activities across enzymatic assays?

  • Methodological Answer : Discrepancies may arise from:

  • Enzyme Source Variability : Standardize assays using recombinant enzymes (e.g., human vs. bacterial CYP450 isoforms) .
  • Buffer Conditions : Test activity in varying pH (6.5–7.5) and ionic strength to identify optimal parameters .
  • Inhibitor Controls : Use known inhibitors (e.g., ketoconazole for CYP3A4) to validate target specificity .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model binding to enzyme active sites (e.g., amine oxidases) .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability in water/lipid bilayers (GROMACS software) .
  • QSAR Analysis : Correlate substituent effects (e.g., tert-butyl vs. methyl groups) with activity trends .

Q. What are the key challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer :

  • Reagent Stoichiometry : Optimize molar ratios (e.g., 1.2:1 tert-butyl chloride to precursor) to minimize waste .
  • Flow Chemistry : Continuous reactors improve heat management and yield (>80%) compared to batch methods .
  • Safety Protocols : Handle aluminum chloride (corrosive) in sealed systems with strict temperature control .

Data Contradiction Analysis

Q. Why do different studies report varying melting points for this compound?

  • Methodological Answer : Variations arise from:

  • Purity : Impurities (e.g., unreacted precursors) lower observed melting points. Recrystallization from ethanol/water mixtures improves purity .
  • Polymorphism : Differential Scanning Calorimetry (DSC) identifies polymorphic forms, which exhibit distinct thermal profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.